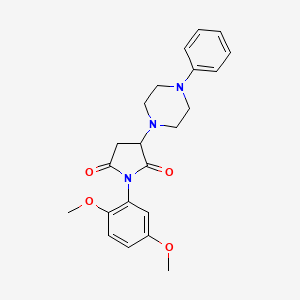![molecular formula C26H33N3O3 B14962366 2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(7-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone](/img/structure/B14962366.png)
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(7-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a quinoline and piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and piperazine intermediates, followed by their coupling through a series of condensation and substitution reactions.
-
Preparation of Quinoline Intermediate:
Starting Material: 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Reaction Conditions: The quinoline intermediate is synthesized through a Friedländer synthesis, involving the condensation of aniline derivatives with ketones under acidic conditions.
-
Preparation of Piperazine Intermediate:
Starting Material: 2-methoxyphenylpiperazine
Reaction Conditions: The piperazine intermediate is prepared by reacting 2-methoxyaniline with ethylene glycol in the presence of a dehydrating agent.
-
Coupling Reaction:
Reaction Conditions: The final coupling of the quinoline and piperazine intermediates is achieved through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation can lead to the formation of quinoline N-oxide derivatives.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction can result in the formation of dihydroquinoline derivatives.
-
Substitution:
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Products: Substitution reactions can introduce halogen atoms into the quinoline or piperazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
- Quinoline N-oxide derivatives
- Dihydroquinoline derivatives
- Halogenated quinoline or piperazine derivatives
Scientific Research Applications
1-(7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
-
Medicinal Chemistry:
Potential Use: This compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
-
Biological Studies:
Research Focus: Studies focus on its binding affinity to various biological targets, including enzymes and receptors, to understand its mechanism of action.
-
Industrial Applications:
Use in Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 1-(7-methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This modulation can result in therapeutic effects, particularly in the central nervous system.
Comparison with Similar Compounds
- 1-(2,2,4-Trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one
- 1-(7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]ethan-1-one
Comparison:
- Structural Differences: The presence of different substituents on the quinoline or piperazine rings can significantly alter the compound’s chemical properties and biological activity.
- Unique Features: The methoxy groups in 1-(7-methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one contribute to its unique electronic and steric properties, influencing its binding affinity and selectivity for specific molecular targets.
This detailed article provides a comprehensive overview of 1-(7-methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H33N3O3 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(7-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C26H33N3O3/c1-19-17-26(2,3)29(23-16-20(31-4)10-11-21(19)23)25(30)18-27-12-14-28(15-13-27)22-8-6-7-9-24(22)32-5/h6-11,16-17H,12-15,18H2,1-5H3 |
InChI Key |
CSGDMEKKEVJHHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=CC(=C2)OC)C(=O)CN3CCN(CC3)C4=CC=CC=C4OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14962295.png)
![2-[(4-chlorophenyl)amino]-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14962300.png)
![9-(4-methoxyphenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14962315.png)
![4-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14962321.png)


![5-(4-fluorophenyl)-4-(methoxymethyl)-2,3,7,11,12-pentazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one](/img/structure/B14962332.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B14962333.png)

![6-(5-chloro-2-methylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B14962348.png)
![6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14962350.png)
![2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B14962352.png)
![10-fluoro-1'-(4-methoxyphenyl)-3-phenyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B14962356.png)
![N'-acetyl-3,4,5-trimethoxy-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14962368.png)
